molecular formula C18H20BrN B3047440 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 139417-75-7

1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B3047440
CAS No.: 139417-75-7
M. Wt: 330.3 g/mol
InChI Key: SPNKEZPNVIOVTQ-UHFFFAOYSA-M
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Description

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium salt characterized by an indole core substituted with a benzyl group at the 1-position and methyl groups at the 2- and 3-positions. Its synthesis typically involves alkylation reactions, where benzyl bromide reacts with a pre-formed indole derivative under basic conditions (e.g., NaH/DMF) . The compound’s structure renders it a cationic species, making it useful in applications ranging from antimicrobial agents to fluorescent labeling due to its stability and tunable electronic properties.

Properties

IUPAC Name

1-benzyl-2,3,3-trimethylindol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N.BrH/c1-14-18(2,3)16-11-7-8-12-17(16)19(14)13-15-9-5-4-6-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKEZPNVIOVTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577637
Record name 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139417-75-7
Record name 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide can be synthesized through the reaction of 2,3,3-trimethylindolenine with benzyl bromide . The reaction typically occurs under mild conditions, often at room temperature, and involves the nucleophilic substitution of the bromide ion by the indolenine nitrogen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Competing Alkylation Pathways :
    During synthesis, alkylation of indole derivatives can occur at either the nitrogen (N-alkylation) or the C-3 position. For example, using benzyl bromide with 2,3-dimethylindole (3) yields a mixture of 1-benzyl-2,3-dimethylindole (N-alkylated product, 4a ) and 2,3-dimethyl-3-benzylindolenine (C-3 alkylated product, 5 ) in a 48:32 ratio . This contrasts with 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide, where steric hindrance from the 3,3-dimethyl groups likely suppresses C-3 alkylation, favoring N-alkylation.

  • Functional Group Influence: Carboxy Derivatives: Compounds like 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide () incorporate a carboxylic acid moiety, enhancing water solubility and enabling conjugation to biomolecules. This contrasts with the hydrophobic benzyl group in the target compound, which may improve membrane permeability .

Core Structural Variations

  • Benzoindole vs.
  • Heterocyclic Systems :
    Tetrahydropyridinylidene ammonium salts (e.g., N-[1-Benzyl-2,2-dimethyl-3-(4-nitrobenzyl)-tetrahydropyridin-4-ylidene]piperidin-1-ium bromide, ) replace the indole with a tetrahydropyridine scaffold, altering electronic properties and biological activity. Such compounds exhibit antiplasmodial activity, highlighting the role of heterocycle choice in targeting specific pathogens .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Key Properties/Applications Reference
This compound Indole 1-Benzyl, 2,3,3-trimethyl Cationic surfactant, antimicrobial
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide Indole 1-Carboxypentyl, 2,3,3-trimethyl Fluorescent labeling, water-soluble
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide Indole 1-Hydroxyethyl, 2,3,3-trimethyl Biocompatible, H-bonding capability
3-(5-Carboxypentyl)-1,1,2-trimethyl-benzo[e]indol-3-ium bromide Benzoindole 1,1,2-Trimethyl, 5-carboxypentyl Enhanced photostability, imaging
N-[1-Benzyl-2,2-dimethyl-3-(4-nitrobenzyl)-tetrahydropyridin-4-ylidene]piperidin-1-ium bromide Tetrahydropyridine 1-Benzyl, 3-(4-nitrobenzyl) Antiplasmodial, antitrypanosomal

Research Findings and Implications

  • Synthetic Challenges : Competing alkylation pathways necessitate precise control of reaction conditions (e.g., base stoichiometry, temperature) to optimize yields of N-alkylated products .
  • Structure-Activity Relationships :
    • Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity by increasing cationic charge density .
    • Conjugated systems (e.g., styryl in ) redshift absorption/emission spectra, critical for fluorescence applications .
  • Thermodynamic Stability : Benzoindole derivatives () exhibit higher thermal stability due to aromatic fusion, advantageous for high-temperature processes .

Biological Activity

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide (CAS No. 139417-75-7) is a synthetic compound belonging to the class of indolium salts. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₂₀BrN
  • Molecular Weight : 330.27 g/mol
  • Chemical Structure : The structure features a benzyl group attached to a trimethylindolium core, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The indolium structure allows for the formation of hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular function.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated significant inhibition of bacterial and fungal growth.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans20100

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines show that the compound can induce cell death in a dose-dependent manner.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found that treatment with this compound resulted in significant apoptosis in cancer cells through the activation of caspase pathways .

Research on Antifungal Activity

Another investigation focused on its antifungal activity against Candida species. The results indicated that the compound disrupts fungal cell membrane integrity, leading to increased permeability and cell lysis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide?

The compound is typically synthesized via alkylation of a substituted indole precursor with a benzyl bromide derivative. For example, analogous imidazolium salts are prepared by reacting alkyl or aryl bromides with nitrogen-containing heterocycles under reflux conditions in polar aprotic solvents (e.g., acetonitrile) . Yields can vary (e.g., 73% in similar reactions ), and purification often involves recrystallization or column chromatography. Key steps include controlling stoichiometry and reaction time to minimize byproducts.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For related indolium salts, crystallographic data (e.g., monoclinic system, space group P21/c, unit cell parameters a = 11.23 Å, b = 11.54 Å, c = 14.37 Å, β = 100.8°) and refinement metrics (R factor = 0.037, wR = 0.098) provide precise bond lengths and angles . Complementary characterization includes 1^1H/13^13C NMR (e.g., δ = 2.02 ppm for methyl groups in analogous compounds ) and FTIR (e.g., C=O stretches at 1682 cm1^{-1} ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 1.5–2.5 ppm) .
  • FTIR : Functional groups like C-N (1552 cm1^{-1}) and C=O (1682 cm1^{-1}) are detected .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., m/z 372.30 for a monohydrate derivative ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature : Elevated temperatures (70–90°C) accelerate alkylation but may increase side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve benzyl bromide solubility .
  • Purification : Neutral alumina column chromatography (e.g., FCC with 199:1 hexane-EtOAc) enhances purity . Contradictory yields in literature (e.g., 43–73% ) suggest substrate-specific tuning.

Q. What computational approaches predict the electronic properties of this indolium salt?

Density Functional Theory (DFT) and semi-empirical methods (e.g., MOPAC AM1) calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For example, geometry-optimized structures align with X-ray data (mean C–C bond deviation = 0.003 Å ). These studies guide applications in photochemistry or catalysis by correlating electronic structure with reactivity .

Q. How does substitution on the benzyl group affect the compound’s physicochemical behavior?

Electron-withdrawing groups (e.g., trifluoromethyl) increase solubility in polar solvents and stabilize the cationic indolium core via inductive effects. In contrast, electron-donating groups (e.g., methoxy) enhance π-π stacking in crystalline phases, as seen in related benzylimidazolium salts . Thermodynamic stability can be assessed via DSC (e.g., melting points 194–195°C ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 2
1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide

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